5'-Hydroxypiroxicam

Vue d'ensemble

Description

Méthodes De Préparation

5’-Hydroxypiroxicam is primarily formed through the metabolism of piroxicam by cytochrome P450 2C9 (CYP2C9) . The synthetic route involves the hydroxylation of the pyridyl ring of piroxicam. Industrial production methods typically involve the administration of piroxicam to subjects, followed by the extraction and purification of 5’-Hydroxypiroxicam from biological fluids .

Analyse Des Réactions Chimiques

5’-Hydroxypiroxicam undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other metabolites.

Reduction: It can undergo reduction reactions under specific conditions.

Substitution: It can participate in substitution reactions, particularly involving the hydroxyl group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Pharmacological Applications

1. Anti-inflammatory and Analgesic Properties

5'-Hydroxypiroxicam exhibits anti-inflammatory and analgesic effects similar to its parent compound, piroxicam. It functions primarily by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. This characteristic makes it relevant for conditions such as osteoarthritis and rheumatoid arthritis.

2. Pharmacokinetics Studies

Research has shown that this compound has distinct pharmacokinetic properties. For instance, a study involving multiple doses of piroxicam revealed that the plasma half-life of this compound was significantly longer than that of piroxicam itself (70.5 hours compared to 54.9 hours) . Understanding these kinetics is crucial for optimizing dosing regimens in clinical settings.

3. Urinary Excretion Studies

Approximately 25.2% of an administered dose of piroxicam was recovered in urine as this compound, indicating its role as an active metabolite in renal elimination pathways . This information is vital for assessing renal function in patients treated with piroxicam.

Analytical Applications

1. Quantification Methods

Various analytical techniques have been developed to quantify this compound in biological fluids. For example, a reverse-phase high-performance liquid chromatography (RP-HPLC) method was validated for simultaneous determination of both piroxicam and its metabolite in human plasma. This method demonstrated high sensitivity and accuracy, making it suitable for pharmacokinetic studies .

2. Spectrophotometric Methods

A first-derivative spectrophotometric method has also been established for the simultaneous determination of piroxicam and this compound in plasma samples. This technique allows for effective monitoring of drug levels without complex extraction procedures .

Case Studies

1. Clinical Trials

In clinical trials involving healthy volunteers, the pharmacokinetics of piroxicam and its metabolite were assessed over a period of 15 days. The steady-state levels achieved were significantly higher than those predicted from single-dose studies, highlighting the importance of understanding the metabolism of this compound when evaluating therapeutic outcomes .

2. Toxicity Assessments

Case studies have also reported on the toxicity associated with piroxicam ingestion, where the role of its metabolites, including this compound, was evaluated in terms of multisystem toxicity following overdose scenarios . These findings underscore the need for careful monitoring when prescribing NSAIDs.

Table: Summary of Key Findings on this compound

Mécanisme D'action

The mechanism of action of 5’-Hydroxypiroxicam involves its role as a metabolite of piroxicam. Piroxicam exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that cause inflammation and pain . 5’-Hydroxypiroxicam is formed through the hydroxylation of piroxicam by CYP2C9, and it retains some of the anti-inflammatory properties of the parent compound .

Comparaison Avec Des Composés Similaires

5’-Hydroxypiroxicam is similar to other hydroxylated metabolites of NSAIDs, such as 4’-Hydroxydiclofenac and 5’-Hydroxymeloxicam. it is unique in its specific structure and its formation from piroxicam. Similar compounds include:

4’-Hydroxydiclofenac: A metabolite of diclofenac.

5’-Hydroxymeloxicam: A metabolite of meloxicam.

These compounds share similar metabolic pathways but differ in their parent compounds and specific pharmacokinetic properties.

Activité Biologique

5'-Hydroxypiroxicam is a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) piroxicam. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile. This article explores the mechanisms, pharmacokinetics, and biological effects of this compound, supported by data tables and research findings.

This compound primarily exerts its effects through the inhibition of cyclooxygenase enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The biochemical pathways affected include:

- Prostaglandin Synthesis : By inhibiting COX enzymes, this compound disrupts the conversion of arachidonic acid to prostaglandins, thereby reducing inflammatory responses.

- Anti-inflammatory Effects : The reduction in prostaglandin levels contributes to its analgesic and anti-inflammatory properties, making it effective in treating conditions like osteoarthritis and rheumatoid arthritis .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : this compound is well absorbed following oral administration of piroxicam.

- Metabolism : It is predominantly metabolized in the liver via cytochrome P450 enzymes, particularly CYP2C9 .

- Half-life : The elimination half-life of this compound is significantly longer than that of piroxicam itself (approximately 70.5 hours compared to 54.9 hours) .

Table 1: Pharmacokinetic Parameters

| Parameter | Piroxicam | This compound |

|---|---|---|

| Elimination Half-life | 54.9 ± 26 hours | 70.5 ± 44 hours |

| Plasma Concentration | 7.0 µg/ml | 1.2 µg/ml |

| Urinary Excretion | 25.2% as metabolite | - |

Biological Effects

Research indicates that while piroxicam has notable anti-inflammatory effects, the metabolites, including this compound, exhibit different levels of biological activity.

- Anti-inflammatory Activity : Studies suggest that while piroxicam shows significant anti-inflammatory activity, the metabolites like this compound may possess limited or no direct anti-inflammatory effects .

- Toxicity Profile : Both piroxicam and its metabolites have been associated with gastrointestinal toxicity, including ulceration and bleeding risks. Serious adverse events can occur even in short-term use .

Case Studies and Research Findings

Several studies have explored the pharmacological effects and safety profiles of this compound:

-

Clinical Pharmacokinetics Study :

- A study involving healthy volunteers administered piroxicam showed that approximately two-thirds of the dose was recovered as glucuronide conjugates in urine .

- The study highlighted that steady-state plasma levels for both piroxicam and its metabolite were higher than previously reported single-dose studies.

- Animal Studies :

- Comparative Analysis :

Propriétés

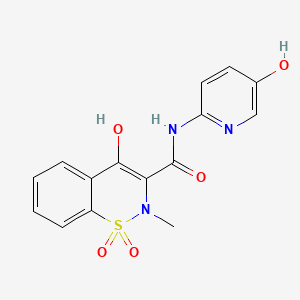

IUPAC Name |

4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5S/c1-18-13(15(21)17-12-7-6-9(19)8-16-12)14(20)10-4-2-3-5-11(10)24(18,22)23/h2-8,19-20H,1H3,(H,16,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKOORANQAQKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228171 | |

| Record name | 5'-Hydroxypiroxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77459-78-0 | |

| Record name | 5′-HydroxyPiroxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77459-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Hydroxypiroxicam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077459780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Hydroxypiroxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77459-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-HYDROXYPIROXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBG963W8BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5'-Hydroxypiroxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.